N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-15(9-11-19-20)14-6-4-13(5-7-14)8-10-18-17(21)16-3-2-12-22-16/h2-7,9,11-12H,8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNCXAIZLMAEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 1-methyl-1H-pyrazole moiety is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or alkynones. For example, Scheme 1 in demonstrates the reaction of phenylhydrazine with methyl acetoacetate under acidic conditions to yield pyrazolones. Adapting this methodology, 1-methyl-1H-pyrazol-5-yl can be synthesized using methylhydrazine and acetylacetone:
Subsequent methylation using methyl iodide or dimethyl sulfate yields the 1-methyl derivative.
Suzuki-Miyaura Coupling for Aryl Functionalization
To attach the pyrazole to the phenyl ring, a palladium-catalyzed Suzuki-Miyaura coupling is employed. As shown in, Stille cross-coupling (e.g., Scheme 1 ) effectively links heterocycles to aromatic systems. For this target, 4-bromophenethylamine is reacted with 1-methyl-1H-pyrazol-5-ylboronic acid under Pd catalysis:
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 78 | |
| PdCl₂(dppf) | K₃PO₄ | DMF | 65 | |
| Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 82 |
Amide Bond Formation with Furan-2-carboxylic Acid
Activation of Furan-2-carboxylic Acid
The carboxylic acid is activated as an acyl chloride or using coupling reagents. Scheme 2 in highlights HATU-mediated amidation for sterically hindered substrates. For this synthesis:
Coupling with Phenethylamine
The activated furan-2-carbonyl is reacted with 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine under mild conditions:
Table 2: Comparison of Coupling Reagents
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 88 | 99 |
| EDCl/HOBt | CH₂Cl₂ | 0→25 | 75 | 95 |
| DCC | THF | 25 | 68 | 90 |
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (e.g., Scheme 1 in) reduces reaction times for pyrazole synthesis. For instance, cyclocondensation under MW at 150°C for 10 minutes achieves 94% yield vs. 6 hours under reflux.
Analytical Validation and Characterization
Critical characterization data include:
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole moiety can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and pyrazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound belongs to a class of pyrazole- and furan-containing carboxamides, which are explored for their antiviral and enzyme-inhibitory properties. Key structural analogues and their comparative attributes are outlined below:
Key Findings from Comparative Analysis
Structural Determinants of Binding Affinity :
- The target compound’s ethylphenyl linker and 1-methylpyrazole group enhance hydrophobic interactions with MPXV DPol’s active site, outperforming analogues with bulkier linkers (e.g., piperazinyl-sulfonyl in N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide) .
- Furan-2-carboxamide contributes to π-π stacking with aromatic residues in viral proteins, a feature shared with Dorsilurin K but absent in Mangostin’s xanthone scaffold .
ADMET and Stability: The target compound exhibits superior metabolic stability compared to natural derivatives like Dorsilurin K, which suffer from rapid hepatic clearance . Low RMSD values (≤3.93 Å) in MD simulations indicate stable binding, contrasting with the conformational instability of carbohydrazide derivatives (e.g., (E)-N-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide) .
Therapeutic Potential: While Mangostin and Dorsilurin K show broader antiviral activity, the target compound’s specificity for MPXV proteins positions it as a lead candidate for monkeypox therapy . Fluorinated analogues (e.g., N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide) demonstrate better pharmacokinetics but lack MPXV-targeted data .
Biological Activity
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological applications based on recent studies.
- Molecular Formula : CHNO
- Molecular Weight : 349.4 g/mol
- CAS Number : 2640886-26-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its role in modulating inflammatory responses.
Anticancer Activity
Recent research indicates that compounds with pyrazole moieties exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 3.79 | |
| Similar Pyrazole Derivative | SF268 | 12.50 | |
| Similar Pyrazole Derivative | NCI-H460 | 42.30 |
These findings suggest that the compound can inhibit the growth of cancer cells effectively, making it a candidate for further development as an anticancer drug.
Anti-inflammatory Effects
Pyrazole derivatives have also been recognized for their anti-inflammatory properties. The mechanism generally involves the inhibition of pro-inflammatory cytokines and pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation.
Case Studies
Several case studies have highlighted the efficacy of pyrazole-containing compounds:
- Study on MCF7 Cell Line : A study demonstrated that this compound significantly inhibited the proliferation of MCF7 cells with an IC value of 3.79 µM, indicating strong anticancer potential.
- Inflammation Model : In models of inflammation, similar pyrazole derivatives were shown to reduce levels of inflammatory markers, suggesting a role in managing chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide, and how can reaction conditions be tailored to improve yield?
- Methodology : Synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole-phenyl intermediate. For example, coupling 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine with activated furan-2-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) under basic conditions (e.g., triethylamine in DCM). Optimizing stoichiometry, temperature (e.g., 0–25°C), and catalyst choice (e.g., DMAP for acylation) can enhance yields .
- Critical Steps : Purification via column chromatography (silica gel, gradient elution) or recrystallization ensures high purity (>95%). Monitoring by TLC or HPLC is recommended to track intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole C-H at δ 7.5–8.0 ppm, furan protons at δ 6.3–7.2 ppm) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (aromatic C-H) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., [M+H]⁺ at m/z ~335.16) .
Q. How can researchers design initial biological assays to screen for activity?
- Methodology : Use in vitro assays targeting kinases or inflammatory enzymes (e.g., COX-2) due to structural similarity to pyrazole-based inhibitors. Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations can identify cytotoxic potential. Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology :
- Assay Validation : Ensure consistent cell passage numbers, serum conditions, and incubation times.
- SAR Analysis : Compare analogs (e.g., replacing furan with thiophene or modifying the pyrazole methyl group) to isolate critical moieties. For example, methyl groups on pyrazole enhance lipophilicity and membrane permeability .
- Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What computational strategies are effective for predicting target interactions and mechanism of action?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., JAK3 or EGFR). Prioritize docking poses with hydrogen bonds to the amide group and π-π stacking with the pyrazole ring .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. RMSD <2 Å indicates robust binding .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Methodology :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). CYP450 inhibition assays identify metabolic liabilities.
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Low solubility (<50 µg/mL) may require formulation with cyclodextrins .
Comparative and Structural Analysis
Q. How does this compound compare to structurally similar analogs in terms of target selectivity?
- Key Findings :
- Analog : N-[4-(2-oxo-2-(4-sulfonylpiperazin-1-yl)ethoxy)phenyl]furan-2-carboxamide shows improved kinase inhibition due to the sulfonyl group’s electronegativity .
- Selectivity : Methyl substitution on pyrazole reduces off-target effects vs. bulkier groups (e.g., isopropyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
